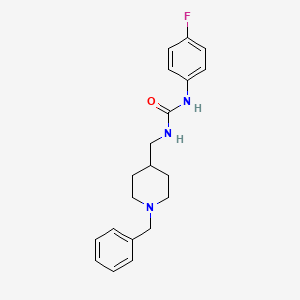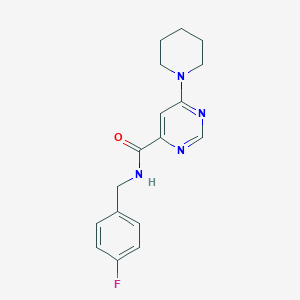
4-(dimethylamino)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of related compounds provides insights into their potential applications in materials science. For instance, the crystal structure analysis of a related compound, "2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1: 1)," revealed the presence of hydrogen bonds and π···π interactions, which are crucial for understanding the compound's stability and reactivity in various applications (Sharma et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies indicate that the compound might have applications in protecting metals from corrosion, which is vital in industrial processes and materials preservation (Hu et al., 2016).
Anticancer Agents
Research into dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives, which share structural similarities with the compound, has shown promising anticancer activities. These compounds have been synthesized and screened for their anti-tumor activities, suggesting potential applications in developing new anticancer drugs (Abu‐Hashem & Aly, 2017).
Polymer Science
Aromatic polyamides containing 1,3,4-oxadiazole units, similar to the compound of interest, have been synthesized and characterized for their thermal stability and mechanical properties. These materials show promise in creating high-performance polymers for various applications, including flexible electronics and advanced materials engineering (Sava et al., 2003).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and biological evaluation of compounds structurally related to "4-(dimethylamino)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide," demonstrating significant antibacterial and antifungal activities. These findings suggest the compound's potential in developing new antimicrobial agents (Gouda et al., 2010).
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19(2)11-7-5-10(6-8-11)13(20)16-15-18-17-14(21-15)12-4-3-9-22-12/h3-9H,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUOUPWYBILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2732603.png)
![5-cyano-6-({2-[5-cyano-2-methyl-6-(methylsulfanyl)pyridin-3-yl]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B2732607.png)





![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)


![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2732617.png)
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)
![3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2732623.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2732625.png)